Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazolidine ring, a tert-butyl group, and an iodoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodo group or to convert the oxazolidine ring into other cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, or lithium aluminum hydride.
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
Scientific Research Applications
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the oxazolidine ring can undergo ring-opening reactions under certain conditions . These interactions can modulate biological pathways and affect cellular processes, making the compound of interest in various research fields.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an oxazolidine ring.
Tert-butyl (2-iodoethyl)carbamate: Lacks the oxazolidine ring and has different reactivity and applications.
Uniqueness
The presence of the oxazolidine ring and the iodoethyl side chain allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZNKZEVJOFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.